

Pirazolac: A Physicochemical and Solubility Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirazolac (also known as ZK-76604) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds.[1] Like other NSAIDs, its therapeutic effects are derived from its inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, lipid compounds that mediate inflammation and pain.[2] This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of **Pirazolac**, intended to support research and development activities.

Physicochemical Properties

A summary of the core physicochemical properties of **Pirazolac** is presented below. These parameters are crucial for understanding the drug's behavior in biological systems and for formulation development.



Property	Value	Source
IUPAC Name	2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid	[3]
Chemical Formula	C17H12CIFN2O2	[3]
Molecular Weight	330.74 g/mol	[1]
Melting Point	148-149 °C (from ethanol + water)	
135-136 °C (from toluene)		_
рКа	Data not available	
logP	Data not available	_
Solubility in DMSO	Soluble	_
Aqueous Solubility	Data not available	_
Ethanol Solubility	Data not available (crystallized from ethanol/water mixture)	

Solubility Profile

Detailed quantitative data on the solubility of **Pirazolac** in common pharmaceutical solvents such as water and ethanol is not readily available in the public domain. However, its preparation from a mixture of ethanol and water suggests some degree of solubility in these solvents. The compound is reported to be soluble in dimethyl sulfoxide (DMSO). The lack of precise aqueous solubility data is a significant gap for formulation and biopharmaceutical assessment.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

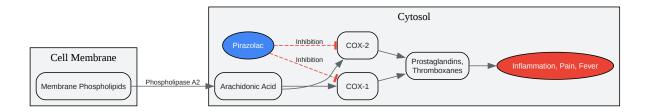
Pirazolac exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of



arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, **Pirazolac** reduces the production of these pro-inflammatory molecules.

Prostaglandin Synthesis Pathway and Inhibition by Pirazolac

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by **Pirazolac**.



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Caption: Inhibition of COX-1 and COX-2 by **Pirazolac** in the prostaglandin synthesis pathway.

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of **Pirazolac** are not detailed in the available literature, standard methodologies for characterizing non-steroidal anti-inflammatory drugs (NSAIDs) can be applied.

Melting Point Determination (Capillary Method)

A common and straightforward method for determining the melting point of a crystalline solid like **Pirazolac** is the capillary melting point technique.



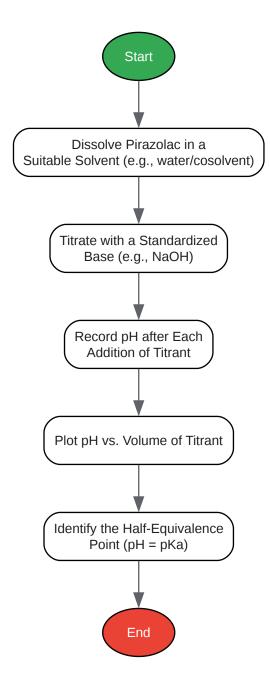


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Caption: Workflow for Melting Point Determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of an ionizable drug such as **Pirazolac**, which contains a carboxylic acid moiety, can be determined by potentiometric titration. This involves titrating a solution of the compound with a standard solution of a base and monitoring the pH.





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Caption: Workflow for pKa Determination by Potentiometric Titration.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution. The shake-flask method is a classic approach for its determination.



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Caption: Workflow for logP Determination via the Shake-Flask Method.

Conclusion

Pirazolac is a pyrazole-based NSAID with a well-understood mechanism of action targeting the COX enzymes. While its fundamental chemical identity is established, a comprehensive understanding of its physicochemical properties is hampered by the lack of publicly available quantitative data on its solubility, pKa, and logP. The experimental protocols outlined in this guide provide a framework for obtaining these critical parameters, which are essential for advancing the research and development of **Pirazolac** as a therapeutic agent.

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References

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